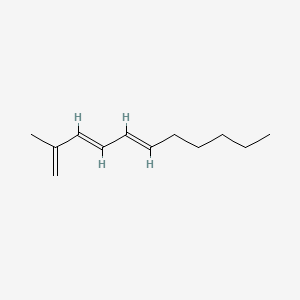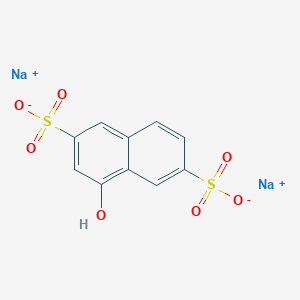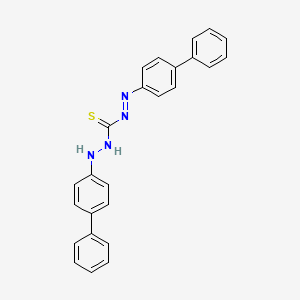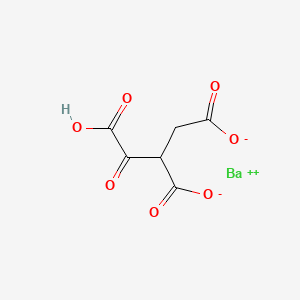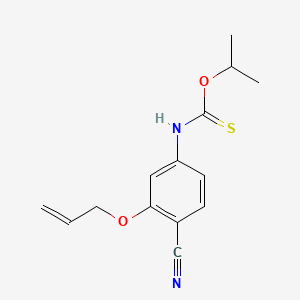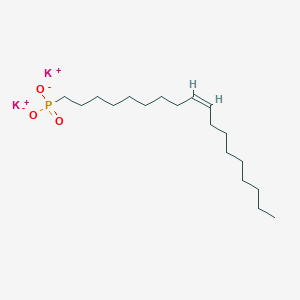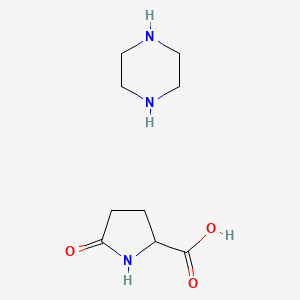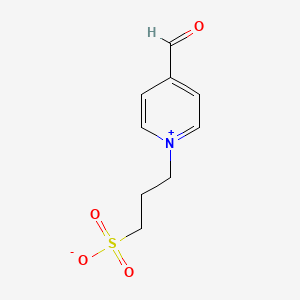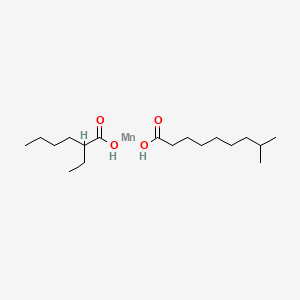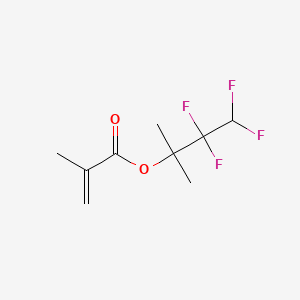
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate is a fluorinated methacrylate compound with the molecular formula C9H12F4O2. It is known for its unique chemical properties, which make it valuable in various industrial and research applications. The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability, chemical resistance, and low surface energy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate typically involves the reaction of 2,2,3,3-tetrafluoro-1,1-dimethylpropanol with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to remove impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: It can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) can be employed.
Addition: Conditions may include the use of catalysts like palladium or nickel complexes.
Major Products Formed
Polymers: High-performance polymers with enhanced thermal and chemical resistance.
Functionalized Derivatives: Compounds with tailored properties for specific applications.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and coatings with antimicrobial properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate exerts its effects is primarily through its incorporation into polymer matrices. The fluorine atoms in its structure contribute to the overall stability and resistance of the resulting materials. The compound can interact with various molecular targets, including enzymes and cell membranes, depending on its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
2,2,3,3-Tetrafluoro-1,1-dimethylpropyl methacrylate stands out due to its unique combination of fluorine atoms and methacrylate functionality. This combination imparts superior properties such as higher thermal stability, chemical resistance, and lower surface energy compared to other similar compounds .
Eigenschaften
CAS-Nummer |
64375-26-4 |
|---|---|
Molekularformel |
C9H12F4O2 |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
(3,3,4,4-tetrafluoro-2-methylbutan-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12F4O2/c1-5(2)6(14)15-8(3,4)9(12,13)7(10)11/h7H,1H2,2-4H3 |
InChI-Schlüssel |
SXLLWDJFRZODKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(C)(C)C(C(F)F)(F)F |
Verwandte CAS-Nummern |
64376-83-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


